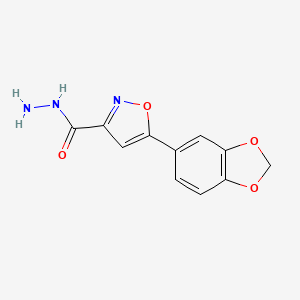

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit xanthine oxidase (xo), a key enzyme for the production of uric acid in the human body .

Mode of Action

It’s suggested that similar compounds can retain key interactions at the xo binding site and generate new interactions, such as hydrogen bonds between the oxygen atom of the isoxazole ring and the amino acid residues .

Biochemical Pathways

If it acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, reducing the production of uric acid .

Result of Action

If it acts as an xo inhibitor, it would effectively reduce the production of uric acid, which could be beneficial in the treatment of conditions like hyperuricemia and gout .

Análisis Bioquímico

Biochemical Properties

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting enzyme activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its activity . Changes in gene expression are also a key aspect of its molecular mechanism, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of normal cellular processes, and even cell death. It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and other vital functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The specific localization of the compound can therefore have significant implications for its biological activity .

Métodos De Preparación

The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide involves several stepsThe reaction conditions typically involve the use of catalytic amounts of palladium and copper, along with bases such as cesium carbonate

Análisis De Reacciones Químicas

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in proteomics research to study protein interactions and functions . Additionally, it is used in various industrial applications, including the development of new materials and chemical processes .

Comparación Con Compuestos Similares

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide can be compared with other similar compounds, such as 5-(1,3-Benzodioxol-5-yl)-3-isoxazolecarboxylic acid and 1-benzo[1,3]dioxol-5-yl derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific hydrazide group, which imparts distinct chemical and biological properties .

Actividad Biológica

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

The compound features an isoxazole ring fused with a benzodioxole moiety, which contributes to its unique properties. Its IUPAC name is 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide, and it has notable structural characteristics that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound influences various signaling pathways crucial for cell survival and proliferation.

- Gene Expression Regulation : It can modulate the expression of genes involved in cellular metabolism and apoptosis.

- Binding Interactions : The compound exhibits specific binding interactions with biomolecules, which may alter their activity.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects against several cancer cell lines using the sulforhodamine B (SRB) assay:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 2.3 |

| 5r | HCT116 | 17.9 |

| 5t | MCF12A | >40 |

These results indicate selective cytotoxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibiting XO can be beneficial for conditions like gout. A related study found that derivatives exhibited IC50 values significantly lower than allopurinol, a standard treatment for hyperuricemia .

Study on Anticancer Activity

In a recent investigation, the anticancer efficacy of various isoxazole derivatives was assessed against liver cancer cell lines (Huh7). The study highlighted that certain compounds led to G0/G1 phase arrest and reduced levels of cyclin-dependent kinase 4 (CDK4), indicating a mechanism for their anticancer effects .

Study on Xanthine Oxidase Inhibition

Another study focused on the design and synthesis of isoxazole derivatives aimed at XO inhibition. The lead compound demonstrated an impressive IC50 value of 0.13 µM against XO, showcasing its potential as a therapeutic agent for managing gout .

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVQJKDKMKCYBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.